1-[(Sulphonatophenyl)methyl]pyridinium
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Overview
Description
1-[(Sulphonatophenyl)methyl]pyridinium is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.28564 g/mol . This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-[(Sulphonatophenyl)methyl]pyridinium typically involves the reaction of pyridine with a sulphonated benzyl halide under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable base to facilitate the formation of the pyridinium salt . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(Sulphonatophenyl)methyl]pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(Sulphonatophenyl)methyl]pyridinium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Sulphonatophenyl)methyl]pyridinium involves its interaction with cellular membranes and proteins. The sulphonate group enhances its solubility in aqueous environments, allowing it to penetrate biological membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-[(Sulphonatophenyl)methyl]pyridinium can be compared with other pyridinium salts such as cetylpyridinium and benzylpyridinium:
Cetylpyridinium: Known for its antiseptic properties and used in mouthwashes and lozenges.
Benzylpyridinium: Used in organic synthesis and as a precursor for other chemical compounds.
The uniqueness of this compound lies in its sulphonate group, which imparts distinct solubility and reactivity characteristics compared to other pyridinium salts.
Properties
CAS No. |
73052-32-1 |
---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h1-9H,10H2 |
InChI Key |
BMOXGRKKKMDDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2S(=O)(=O)[O-] |
Origin of Product |
United States |
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